4-Propan-2-ylsulfanylbutanoic acid chemical structure and physical properties
4-Propan-2-ylsulfanylbutanoic acid chemical structure and physical properties
An In-Depth Technical Guide to 4-Propan-2-ylsulfanylbutanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-propan-2-ylsulfanylbutanoic acid, a thioether-containing carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a detailed profile. This guide covers the chemical structure, predicted physicochemical properties, a plausible synthetic pathway, and potential applications, targeting researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
4-Propan-2-ylsulfanylbutanoic acid, also known by its more common synonym 4-(isopropylthio)butanoic acid, is a derivative of butanoic acid. The structure features a four-carbon carboxylic acid chain with a propan-2-yl (isopropyl) group attached through a thioether linkage at the C4 position.
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IUPAC Name: 4-(Propan-2-ylsulfanyl)butanoic acid
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Synonyms: 4-(Isopropylthio)butanoic acid, 4-(Isopropylsulfanyl)butanoic acid
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Molecular Formula: C₇H₁₄O₂S
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Canonical SMILES: CC(C)SCCCC(=O)O
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InChI Key: InChI=1S/C7H14O2S/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Molecular Structure:
Caption: 2D Chemical Structure of 4-(Propan-2-ylsulfanyl)butanoic acid.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Weight | 162.25 g/mol | Calculated from the molecular formula C₇H₁₄O₂S. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar thioether carboxylic acids and butanoic acid itself, which is an oily, colorless liquid.[2][4] |
| Boiling Point | ~250-270 °C | Estimated to be significantly higher than butanoic acid (163.5 °C) due to the increased molecular weight and the presence of the sulfur atom. |
| Melting Point | < 0 °C | Likely to be a liquid at room temperature, similar to butanoic acid (-7.9 °C). |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone) | The carboxylic acid group confers some water solubility, but the alkyl and thioether portions decrease it. |
| pKa | ~4.5 - 5.0 | Expected to be slightly higher (less acidic) than butanoic acid (pKa ~4.82) due to the electron-donating nature of the alkylthio group. |
| LogP | ~2.0 - 2.5 | The octanol-water partition coefficient is predicted to be higher than that of butanoic acid (0.79), indicating greater lipophilicity. |
Synthesis of 4-Propan-2-ylsulfanylbutanoic Acid
A plausible and efficient method for the synthesis of 4-propan-2-ylsulfanylbutanoic acid is via the nucleophilic ring-opening of γ-butyrolactone with propan-2-thiol (isopropyl mercaptan). This approach is a common strategy for the preparation of 4-thio-substituted butanoic acids.
Proposed Synthetic Protocol
Reaction:
γ-Butyrolactone + Propan-2-thiol → 4-Propan-2-ylsulfanylbutanoic acid
Step-by-Step Methodology:
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Preparation of the Thiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil.
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
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Thiol Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of propan-2-thiol (1.0 equivalent) in anhydrous THF to the NaH slurry. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium propan-2-thiolate.
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Lactone Addition: To the freshly prepared thiolate solution, add γ-butyrolactone (1.0 equivalent) dropwise at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution to a pH of ~2 with 1 M hydrochloric acid (HCl).
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Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-propan-2-ylsulfanylbutanoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-propan-2-ylsulfanylbutanoic acid.
Potential Applications and Fields of Research
Given the limited direct research on 4-propan-2-ylsulfanylbutanoic acid, its potential applications are inferred from its structural components and the known activities of related molecules.
Drug Development and Medicinal Chemistry
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Butyric Acid Analogs: Butyric acid is a short-chain fatty acid with known biological activities, including acting as a histone deacetylase (HDAC) inhibitor. Derivatives of butyric acid are being investigated for their therapeutic potential in treating colorectal cancer and hemoglobinopathies. The thioether linkage and isopropyl group in 4-propan-2-ylsulfanylbutanoic acid may modulate the pharmacokinetic and pharmacodynamic properties compared to butyric acid, making it a candidate for further investigation in these areas.
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Metabolic Modulation: Thioether-containing amino acids, such as the methionine analog 2-hydroxy-4-(methylthio)butanoic acid, play a role in animal nutrition and metabolism.[6] 4-Propan-2-ylsulfanylbutanoic acid could potentially interact with metabolic pathways involving fatty acids and sulfur-containing compounds.
Chemical Synthesis
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Building Block: This molecule can serve as a versatile building block in organic synthesis. The carboxylic acid and thioether functionalities allow for a variety of chemical transformations, enabling the synthesis of more complex molecules. Thioesters, which can be formed from the carboxylic acid group, are important intermediates in biological systems due to their reactivity.[7][8][9]
Safety and Handling
As with any chemical, 4-propan-2-ylsulfanylbutanoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the properties of butanoic acid, it may be corrosive and have a strong, unpleasant odor.
Conclusion
4-Propan-2-ylsulfanylbutanoic acid is a thioether derivative of butanoic acid with potential applications in medicinal chemistry and as a synthetic building block. While experimental data is scarce, this guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. Further research is warranted to fully elucidate its chemical and biological characteristics.
References
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Chemistry LibreTexts. (2020, May 30). 22.9: Thioesters- Biological Carboxylic Acid Derivatives. [Link]
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Chemistry LibreTexts. (2021, May 22). 2.12: Thioesters- Biological Carboxylic Acid Derivatives. [Link]
-
Fiveable. (2025, August 15). Chemistry of Thioesters and Acyl Phosphates: Biological.... [Link]
-
PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. Retrieved March 25, 2026, from [Link]
-
PubChem. (n.d.). 4-(Phenylthio)butanoic acid. Retrieved March 25, 2026, from [Link]
-
Wikipedia. (2024, March 23). Butyric acid. [Link]
-
Qin, X., et al. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 12, 749981. [Link]
-
NIST. (n.d.). Butanoic acid. Retrieved March 25, 2026, from [Link]
-
NMPPDB. (n.d.). Butanoic acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanoic acid (CAS 107-92-6). [Link]
Sources
- 1. 4-(Phenylthio)butanoic acid | C10H12O2S | CID 97324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyric acid - Wikipedia [en.wikipedia.org]
- 3. Butanoic acid [webbook.nist.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. Butanoic acid (CAS 107-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
